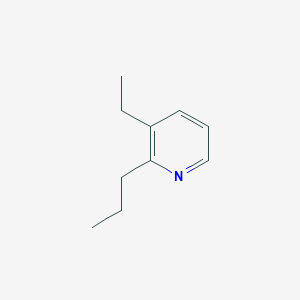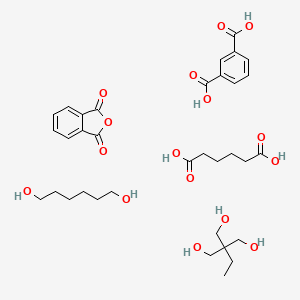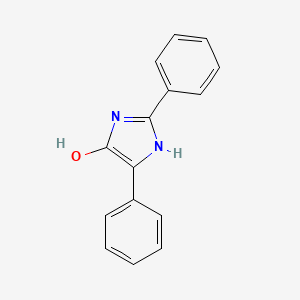
2,5-Diphenyl-1H-imidazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-1H-imidazol-4-ol is a heterocyclic compound featuring an imidazole ring substituted with phenyl groups at the 2 and 5 positions and a hydroxyl group at the 4 position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-1H-imidazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of benzil with benzaldehyde and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-1H-imidazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 2,5-diphenyl-1H-imidazol-4-one.
Reduction: Formation of partially or fully reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,5-Diphenyl-1H-imidazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-1H-imidazol-4-ol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the second phenyl group and hydroxyl group.
4,5-Diphenyl-1H-imidazole: Lacks the hydroxyl group at the 4 position.
2,4,5-Triphenyl-1H-imidazole: Contains an additional phenyl group at the 4 position.
Uniqueness
2,5-Diphenyl-1H-imidazol-4-ol is unique due to the presence of both phenyl groups and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group at the 4 position can participate in hydrogen bonding, affecting the compound’s interaction with biological targets.
Properties
CAS No. |
66494-23-3 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2,5-diphenyl-1H-imidazol-4-ol |
InChI |
InChI=1S/C15H12N2O/c18-15-13(11-7-3-1-4-8-11)16-14(17-15)12-9-5-2-6-10-12/h1-10,18H,(H,16,17) |
InChI Key |
SVHMBVVZHGVOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
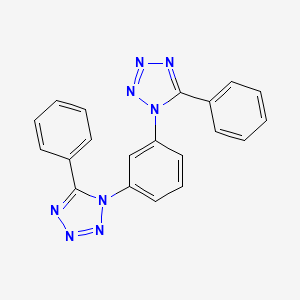

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
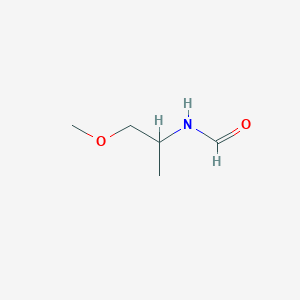
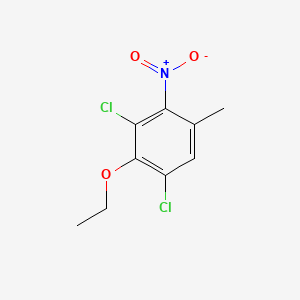
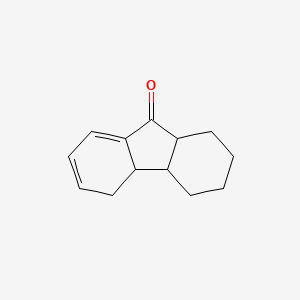

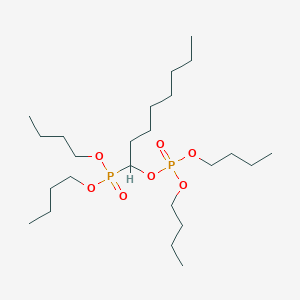
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
